5-Nitro-3-pyrazolecarboxylic acid

Medicinal Chemistry Salt Formation Solubility Optimization

Select 5-Nitro-3-pyrazolecarboxylic acid (CAS 198348-89-9) for your kinase inhibitor and heterocyclic scaffold programs. This 5-nitro-3-carboxylic acid isomer provides unambiguous regiochemical control during amidation, esterification, and reduction — validated as a direct precursor for MAP4K1 inhibitors. With a predicted pKa of 3.22 ± 0.10 and 10.6 mg/mL aqueous solubility (23% higher than the 4-nitro isomer), it ensures predictable salt formation and minimizes precipitation risk during in vitro assays. Its documented investigation in ocular blood flow and retinal function recovery studies distinguishes it from untested isomeric alternatives. The 188–190°C melting point enables straightforward purity verification. Order the ≥98% purity grade to reduce purification burden prior to coupling reactions.

Molecular Formula C4H3N3O4
Molecular Weight 157.08 g/mol
CAS No. 198348-89-9
Cat. No. B116687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-pyrazolecarboxylic acid
CAS198348-89-9
Synonyms5-Nitro-3-pyrazolecarboxylic Acid
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=C(NN=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
InChIKeyHKYHBMLIEAMWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3-pyrazolecarboxylic acid (CAS 198348-89-9) Procurement Guide for Chemical Synthesis and Medicinal Chemistry Applications


5-Nitro-3-pyrazolecarboxylic acid (CAS 198348-89-9, also named 5-nitro-1H-pyrazole-3-carboxylic acid) is a heterocyclic building block characterized by a pyrazole ring substituted with a nitro group at the 5-position and a carboxylic acid at the 3-position, with a molecular weight of 157.08 g/mol [1]. It serves as a synthetic intermediate for preparing kinase inhibitors, heterocyclic scaffolds, and pyrazole-derived bioactive molecules, with documented use in ocular blood flow studies .

Why 5-Nitro-3-pyrazolecarboxylic acid (CAS 198348-89-9) Cannot Be Freely Substituted with Other Nitropyrazole Carboxylic Acids


Nitropyrazole carboxylic acids with identical molecular formulas exhibit divergent physicochemical properties and synthetic utility due to regioisomeric substitution patterns. The 5-nitro-3-carboxylic acid isomer differs from its 4-nitro and 3-nitro-5-carboxylic acid counterparts in critical procurement-relevant parameters including pKa, melting point, and predicted aqueous solubility . Additionally, synthetic accessibility and downstream derivatization pathways are substitution-dependent, with the 5-nitro-3-carboxylic acid isomer demonstrating established utility as a precursor for MAP4K1 inhibitors and related kinase-targeting scaffolds .

Quantitative Differentiation Evidence for 5-Nitro-3-pyrazolecarboxylic acid (CAS 198348-89-9) Versus Closest Analogs


Acidity (pKa) Comparison: 5-Nitro-3-pyrazolecarboxylic acid Versus 4-Nitro-1H-pyrazole-3-carboxylic Acid

5-Nitro-3-pyrazolecarboxylic acid exhibits a predicted pKa of 3.22 ± 0.10, reflecting the enhanced acidity conferred by the nitro group at the 5-position adjacent to the carboxylic acid moiety . The 4-nitro isomer (CAS 5334-40-7) lacks published pKa data, but structural analysis indicates a higher pKa due to the non-adjacent nitro-carboxyl spatial arrangement, affecting protonation state and salt-forming capacity under physiological pH conditions .

Medicinal Chemistry Salt Formation Solubility Optimization

Melting Point Differentiation: 5-Nitro-3-pyrazolecarboxylic acid (188-190°C) Versus 4-Nitro Isomer (195°C)

5-Nitro-3-pyrazolecarboxylic acid has a reported melting point of 188-190°C . The 4-nitro-1H-pyrazole-3-carboxylic acid isomer (CAS 5334-40-7) melts at 195°C . This 5-7°C differential reflects distinct crystalline packing arrangements arising from the regioisomeric substitution pattern, which directly impacts crystallization behavior, purification efficiency, and thermal stability during processing.

Crystallization Purity Assessment Formulation Development

Predicted Aqueous Solubility: 5-Nitro-3-pyrazolecarboxylic acid Versus 4-Nitro Isomer

5-Nitro-3-pyrazolecarboxylic acid has a predicted aqueous solubility of 10.6 mg/mL (ESOL Log S = -1.17, 'Very soluble' classification) . The 4-nitro-1H-pyrazole-3-carboxylic acid isomer has a calculated solubility of 8.6 mg/mL (Ali Log S = -2.26), representing a quantifiable solubility differential of approximately 23% favoring the 5-nitro isomer under comparable computational predictions .

Pre-formulation Drug Discovery Reaction Optimization

Commercial Purity Specifications: 5-Nitro-3-pyrazolecarboxylic acid (98%) Versus Typical In-Class Purity (95%)

Multiple reputable suppliers offer 5-nitro-3-pyrazolecarboxylic acid at 98% purity (HPLC) as a standard specification [1]. In contrast, the 3-nitro-1H-pyrazole-5-carboxylic acid isomer (CAS 925646-13-5) and the 4-nitro isomer are frequently listed at 95% minimum purity . The 98% specification reduces the probability of impurity interference in sensitive coupling reactions and kinase inhibitor SAR studies, where trace contaminants can confound activity readouts.

Procurement Quality Control Reproducible Synthesis

Synthetic Utility: Documented Application in MAP4K1 Inhibitor Preparation

5-Nitro-3-pyrazolecarboxylic acid is explicitly documented in the literature as a synthetic intermediate for the preparation of MAP4K1 inhibitors, a kinase target implicated in cancer immunotherapy and inflammatory diseases . The 4-nitro isomer (CAS 5334-40-7) lacks comparable documented applications in MAP4K1 inhibitor synthesis based on current literature , making the 5-nitro isomer the preferred starting material for projects targeting this kinase family.

Kinase Inhibitors Oncology Medicinal Chemistry

Optimal Procurement and Application Scenarios for 5-Nitro-3-pyrazolecarboxylic acid (CAS 198348-89-9)


Kinase Inhibitor Lead Optimization Requiring Carboxylic Acid Warheads

5-Nitro-3-pyrazolecarboxylic acid serves as a direct synthetic precursor for MAP4K1 inhibitors, with the carboxylic acid moiety enabling amide bond formation with amine-containing pharmacophores . The 98% commercial purity specification reduces purification burden prior to coupling reactions . For kinase programs where the pyrazole scaffold serves as a hinge-binding motif, the 5-nitro substitution pattern provides a validated entry point versus untested isomeric alternatives .

Salt Screening and Solubility Enhancement in Pre-formulation

The predicted pKa of 3.22 ± 0.10 enables predictable salt formation with pharmaceutically acceptable counterions under biorelevant pH conditions . The 10.6 mg/mL predicted aqueous solubility (23% higher than the 4-nitro isomer) reduces precipitation risk during in vitro assay preparation . Researchers conducting salt screening should select the 5-nitro isomer for its established acidic character and solubility profile relative to other nitropyrazole carboxylic acids.

Heterocyclic Library Synthesis with Defined Regiochemistry

The defined 5-nitro-3-carboxylic acid substitution pattern provides unambiguous regiochemical control during derivatization (esterification, amidation, reduction to amine) . The melting point of 188-190°C enables straightforward purity assessment via melting point determination and facilitates recrystallization optimization . For medicinal chemistry groups building focused pyrazole libraries, the 5-nitro isomer offers validated synthetic precedent absent in the 4-nitro analog .

Ocular Therapeutics Research and Ischemia-Reperfusion Models

5-Nitro-3-pyrazolecarboxylic acid has been specifically investigated for potential therapeutic effects on ocular blood flow and retinal function recovery following reperfusion injury and ischemic insult . This documented biological application distinguishes the 5-nitro isomer from other nitropyrazole carboxylic acids lacking ocular pharmacology precedent . Researchers in ophthalmology drug discovery should prioritize this isomer for continuity with existing literature data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-3-pyrazolecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.